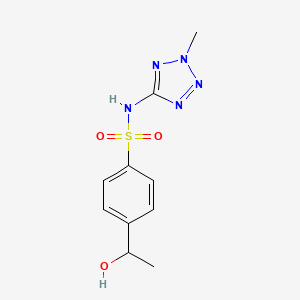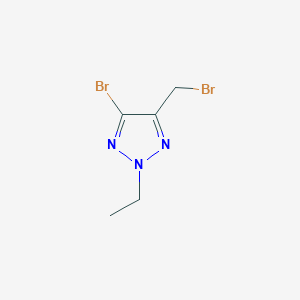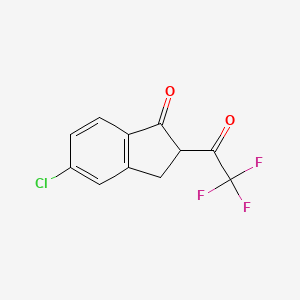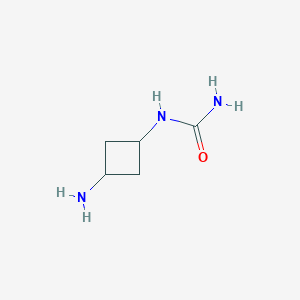
1-(3-Aminocyclobutyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Aminocyclobutyl)urea is an organic compound with the molecular formula C5H11N3O It consists of a cyclobutane ring substituted with an amino group and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Aminocyclobutyl)urea can be synthesized through the nucleophilic addition of 3-aminocyclobutylamine to potassium isocyanate in water. This method is efficient and environmentally friendly, as it avoids the use of organic solvents . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods: Industrial production of this compound may involve the reaction of 3-aminocyclobutylamine with phosgene to form the corresponding isocyanate, followed by reaction with ammonia. This method, while effective, requires careful handling of phosgene due to its toxicity .
化学反応の分析
Types of Reactions: 1-(3-Aminocyclobutyl)urea undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted urea derivatives.
科学的研究の応用
1-(3-Aminocyclobutyl)urea has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and protein interactions.
Industry: It is used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 1-(3-Aminocyclobutyl)urea involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction is often mediated through hydrogen bonding and van der Waals forces .
類似化合物との比較
- 1-(Bicyclo[2.2.1]heptan-2-yl)urea
- 1-(1,7,7-Tricyclo[2.2.1]heptan-2-yl)urea
Comparison: 1-(3-Aminocyclobutyl)urea is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. Compared to other similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable tool in medicinal chemistry and materials science .
特性
分子式 |
C5H11N3O |
|---|---|
分子量 |
129.16 g/mol |
IUPAC名 |
(3-aminocyclobutyl)urea |
InChI |
InChI=1S/C5H11N3O/c6-3-1-4(2-3)8-5(7)9/h3-4H,1-2,6H2,(H3,7,8,9) |
InChIキー |
XBYYNUGXRWOKIC-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1NC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


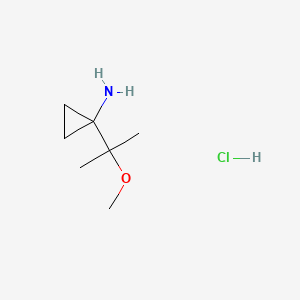

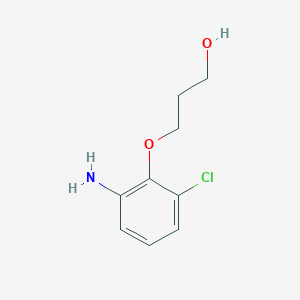

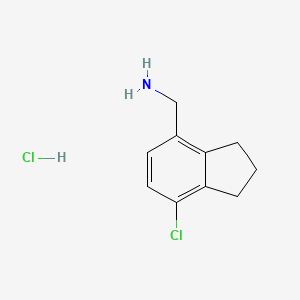
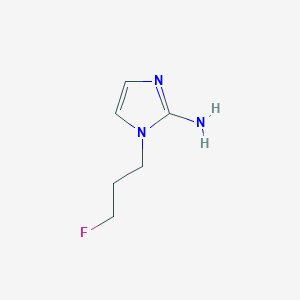
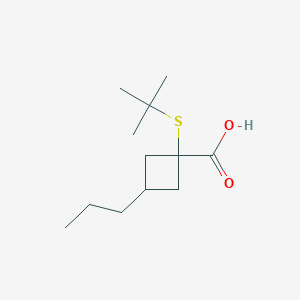
![5-Amino-1-[(5-chlorothiophen-2-YL)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13629274.png)
